4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)
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Overview
Description
2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is a chemical compound known for its unique structure and properties. It serves as a key intermediate in the synthesis of various phytotoxins, particularly those isolated from the rice blast fungus, Magnaporthe grisea . This compound is characterized by its benzodioxin ring system, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol typically involves the use of 2,3-dimethylphenol as a starting material . The synthetic route includes several key steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Methanol Group: The methanol group is introduced via a substitution reaction, often using methanol as a reagent.
Oxidation and Reduction Steps: The compound undergoes partial oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, various halides.
Major Products Formed:
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzodioxin derivatives.
Scientific Research Applications
2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Another benzodioxin derivative with similar structural features.
2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: A related compound used in different chemical applications.
Uniqueness: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is unique due to its specific reactivity and role as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFVNPANZYZMMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(C=CC=C2O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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